1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Description
Properties
IUPAC Name |
3,4-dimethyl-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4-3(7-5(9)11)8-6(12)10(4)2/h3-4H,1-2H3,(H,7,11)(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPMHLFSSGNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(NC1=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (CAS No. 3720-98-7) is a bicyclic compound that has garnered interest due to its diverse biological activities. This compound belongs to the imidazole family, known for their significant roles in medicinal chemistry. The following sections will delve into its biological activities, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C6H10N4O2
- Molecular Weight : 170.17 g/mol
- CAS Number : 3720-98-7
Antibacterial Activity
Research indicates that derivatives of imidazole compounds exhibit notable antibacterial properties. A study on imidazole derivatives showed that certain modifications can enhance their efficacy against various bacterial strains. For instance, compounds structurally related to this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15 | |
| This compound | E. coli | 12 |
Antifungal Activity
In addition to antibacterial effects, studies have suggested that this compound exhibits antifungal properties. Its effectiveness against fungal pathogens such as Candida albicans has been documented. The mechanism appears to involve disruption of fungal cell membrane integrity .
Table 2: Antifungal Activity
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | C. albicans | 32 µg/mL |
Anticancer Properties
The anticancer potential of imidazole derivatives has also been a focus of research. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 3: Anticancer Activity
Case Studies
A recent mini-review highlighted the biological activity of imidazole derivatives and their potential in drug development. It emphasized the need for further exploration of their structure-activity relationships (SAR) to optimize efficacy and reduce toxicity .
Another study synthesized various derivatives of imidazole compounds and evaluated their biological activities systematically. The findings indicated that modifications at specific positions significantly influenced their antibacterial and anticancer activities .
Comparison with Similar Compounds
Structural Isomers and Positional Substitution Effects
- 1,4-Dimethyl Isomer (): The 1:1 mixture of 1,4- and 1,6-dimethyl isomers (C₁₂H₂₀N₈O₄, MW 340.34) demonstrates how positional isomerism alters molecular symmetry.
- 3a,6a-Dimethyl Derivative (CAS 28115-25-5, ): This derivative features methyl groups at the 3a and 6a positions, enhancing steric hindrance and electronic effects. Its fused bicyclic system is noted for applications in electronic materials due to improved thermal stability compared to the 1,6-dimethyl analogue .
Substituent Bulk and Functional Group Influence
Tetraethyl Derivative (C₁₂H₂₂N₄O₂, ):
Substituting methyl with ethyl groups increases lipophilicity (logP ~1.2 vs. ~0.5 for dimethyl), enhancing membrane permeability but reducing aqueous solubility. This derivative is explored in drug delivery systems .- Tetramethyl Mebicar (1,3,4,6-Tetramethyl, ): With four methyl groups, Mebicar (C₈H₁₄N₄O₂) exhibits higher metabolic stability and oral bioavailability compared to the 1,6-dimethyl variant. It is studied for nootropic and anxiolytic effects .
Aromatic and Bulky Substituents
- 1,6∶3,4-Bis(1,2-xylylene) Derivative (C₂₀H₁₈N₄O₂, ): Xylyl substituents introduce π-π stacking interactions, forming dimeric aggregates and 3D networks. This compound’s monoclinic crystal structure (space group P2₁/n) contrasts with the simpler orthorhombic packing of alkyl-substituted analogues .
Diphenylglycoluril Derivative (C₄₀H₄₀Cl₀.₃₃N₄O₁₀, ):
Bulky diphenyl groups create C-H···π interactions, increasing thermal stability (decomposition >300°C) and rendering the compound suitable as a high-performance polymer additive .
Functionalized Derivatives
Hydroxymethylated Variants (C₇H₁₀N₄O₅, ):
Tris(hydroxymethyl) substitution enhances water solubility (>10 g/L vs. <1 g/L for dimethyl) and hydrogen-bonding capacity, making it ideal for hydrogel formulations .Mercaptopropyl Derivative (C₄H₂N₈O₁₀, ):
Mercapto groups increase reactivity (e.g., disulfide bond formation) but also environmental toxicity (fish LC₅₀ = 1.37 mg/L). This limits its use compared to less toxic methylated analogues .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing 1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, and how do reaction conditions influence yield?
The compound can be synthesized via base-promoted cyclization of amidines and ketones, as demonstrated in spiro-fused 4,5-dihydroimidazolone syntheses. Key factors include solvent choice (e.g., DMSO for reflux), reaction time (18–24 hours), and alkyl chain length of substrates, which impact steric effects and yield. For example, linear alkyl substituents (e.g., n-C4H9) yield up to 80%, while branched groups (e.g., iso-C3H7) reduce efficiency (61%) . Purification via distillation under reduced pressure and crystallization (water-ethanol) is critical to isolate the product .
Q. How can spectroscopic and crystallographic data confirm the structural integrity of this compound?
Structural validation requires a combination of:
- NMR : 1H and 13C NMR to identify methyl groups (δ ~2.3–3.0 ppm) and carbonyl signals (δ ~160–170 ppm).
- X-ray crystallography : Single-crystal analysis resolves the bicyclic core and methyl positions. For related derivatives, CCDC 1017138 provides a reference for bond angles and spatial arrangement .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 198.088 for C7H10N4O2) .
Advanced Research Questions
Q. What are the challenges in achieving regioselective methylation, and how can they be addressed?
Regioselective methylation at the 1- and 6-positions is complicated by the symmetry of the imidazoimidazol-dione core. Strategies include:
- Pre-functionalization : Introducing methyl groups early in the synthesis via alkylated amidine precursors.
- Steric control : Bulky bases or catalysts (e.g., KOtBu) can direct methylation to less hindered sites .
- Computational modeling : DFT calculations predict favorable transition states for methylation pathways .
Q. How does the steric/electronic environment of the core influence reactivity in functionalization reactions?
The electron-deficient bicyclic core enhances susceptibility to nucleophilic attack at carbonyl groups. Steric hindrance from methyl groups limits accessibility to the 3a and 6a positions, directing functionalization to the 2- and 5-positions. For example, aryl aldehydes preferentially form Schiff bases at these sites, as seen in DNA-binding imidazo-phenanthroline derivatives . Substituent effects on reactivity can be quantified via Hammett plots or frontier molecular orbital analysis .
Q. What methodologies analyze stability and degradation pathways under various storage conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over weeks, monitoring degradation via HPLC .
- Degradation product identification : LC-MS/MS detects hydrolyzed or oxidized byproducts (e.g., demethylated analogs or ring-opened intermediates) .
- Environmental fate assessment : REACH-compliant studies evaluate hydrolysis half-lives and ecotoxicity .
Q. How can computational tools predict physicochemical properties or reaction mechanisms?
- Molecular dynamics (MD) : Simulate solubility in polar solvents (e.g., DMSO) by calculating partition coefficients (LogP) .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes using precursor scoring and plausibility thresholds .
- Mechanistic modeling : Transition state analysis (Gaussian or ORCA) elucidates base-promoted cyclization pathways .
Methodological Best Practices
Q. What are recommended practices for handling and purification to minimize byproducts?
- Inert atmosphere : Use N2/Ar to prevent oxidation during synthesis.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted substrates.
- Crystallization optimization : Screen solvents (e.g., ethanol-water mixtures) to maximize yield and purity .
- Safety protocols : Follow chemical hygiene plans for methylating agents and formaldehyde-based polymers .
Q. What advanced applications are explored for derivatives of this compound?
- Materials science : Formaldehyde polymers (CAS 36833-16-6) exhibit thermal stability for resin formulations .
- Medicinal chemistry : Analogues with aryl substituents show DNA intercalation potential, as seen in imidazo-phenanthroline derivatives .
- Catalysis : The core serves as a ligand scaffold for transition metals in asymmetric synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
